N-[3-(dimethylamino)propyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a compound belonging to the family of indole derivatives. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications . The compound features a carboxamide group at the 2-position of the indole ring, which is known to enhance its interaction with various enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide typically involves the reaction of an indole derivative with a suitable amine. One common method involves the reaction of 2-carboxyindole with 3-(dimethylamino)propylamine under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide: Similar structure but lacks the hexahydrocyclohepta[b] ring.
N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide: Contains an acetamide group instead of a carboxamide group.
Uniqueness
N-[3-(dimethylamino)propyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is unique due to the presence of the hexahydrocyclohepta[b] ring, which can influence its binding affinity and specificity towards certain enzymes and proteins . This structural feature may enhance its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H27N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C19H27N3O/c1-22(2)12-6-11-20-19(23)14-9-10-18-16(13-14)15-7-4-3-5-8-17(15)21-18/h9-10,13,21H,3-8,11-12H2,1-2H3,(H,20,23) |
InChI Key |
DOLAUFNHJMLOBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.